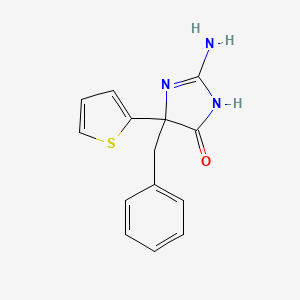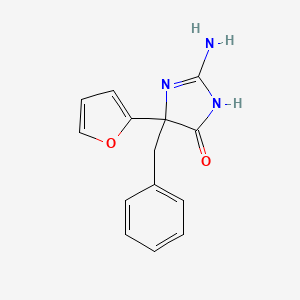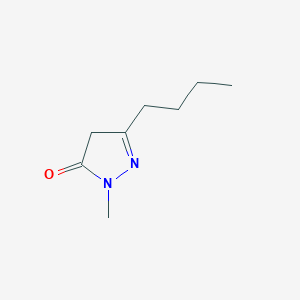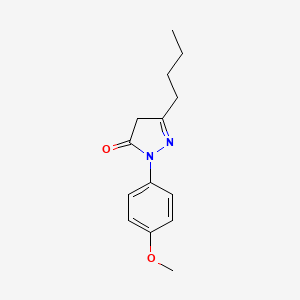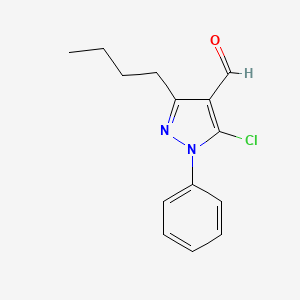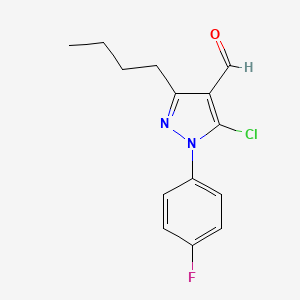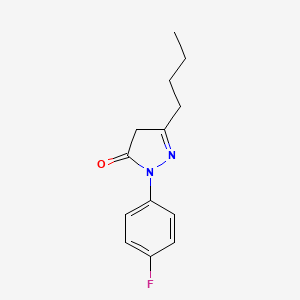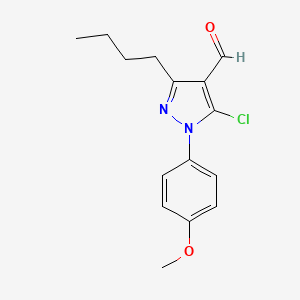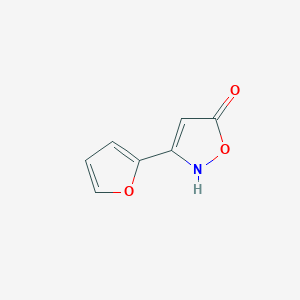
3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde (3BCPC) is a chemical compound that has recently been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both an aldehyde and a pyrazole ring. 3BCPC is a colorless solid with a melting point of 120-122°C and a boiling point of 205-206°C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and is insoluble in water.
科学的研究の応用
Synthesis and Structural Analysis
- The compound is used in synthesizing new pyrazole derivatives. For example, Xu and Shi (2011) synthesized 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and analyzed its crystal structure, revealing the coplanar nature of the aldehydic fragment with the adjacent pyrazole ring (Xu & Shi, 2011).
Chemical Reaction Pathways
- Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of various pyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė, Šačkus, & Holzer, 2011).
Molecular Structure and Supramolecular Assembly
- Cuartas et al. (2017) conducted reactions with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, leading to reduced bipyrazoles and exploring their molecular structures and supramolecular assembly (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Synthesis of Novel Compounds
- The compound has been used as a starting material for synthesizing a range of novel molecules. Khalifa et al. (2017) used a derivative of this compound to create new thiazolidinone, thiazole, and thiazoline candidates (Khalifa, Nossier, & Al-Omar, 2017).
Ultrasonics Promoted Synthesis
- Trilleras et al. (2013) synthesized new dihydropyrazole derivatives using ultrasonic conditions, starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, highlighting the benefits of ultrasonic synthesis methods (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
特性
IUPAC Name |
3-butyl-5-chloro-1-(4-chlorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O/c1-2-3-4-13-12(9-19)14(16)18(17-13)11-7-5-10(15)6-8-11/h5-9H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZREHBKNOYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-chloro-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
